molecular formula C6H4ClF2NO2S B13091166 2-Chloro-3,6-difluorobenzenesulfonamide

2-Chloro-3,6-difluorobenzenesulfonamide

Cat. No.: B13091166
M. Wt: 227.62 g/mol
InChI Key: WMISJSUWTSFELJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,6-difluorobenzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of 29% ammonium hydroxide under controlled conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include ammonium hydroxide for its synthesis and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while complex formation with enzymes results in enzyme-inhibitor complexes.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it forms complexes with human carbonic anhydrase II, inhibiting the enzyme’s activity . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,6-difluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which influence its reactivity and interactions with other molecules. This combination of substituents provides distinct chemical properties that differentiate it from other benzenesulfonamides.

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

2-chloro-3,6-difluorobenzenesulfonamide

InChI

InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(9)6(5)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

WMISJSUWTSFELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)F

Origin of Product

United States

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